molecular formula C18H18ClFN2O B563741 rac Didemethyl Citalopram Hydrochloride CAS No. 1189694-81-2

rac Didemethyl Citalopram Hydrochloride

Cat. No. B563741
M. Wt: 332.803
InChI Key: ZPPDJHFUISDGTP-UHFFFAOYSA-N
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Description

Rac Didemethyl Citalopram Hydrochloride is a metabolite of Citalopram . It has a molecular formula of C18H18ClFN2O and a molecular weight of 332.8 g/mol . It’s also known by other names such as 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride .


Molecular Structure Analysis

The molecular structure of rac Didemethyl Citalopram Hydrochloride consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Rac Didemethyl Citalopram Hydrochloride has a molecular weight of 332.8 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 332.1091691 g/mol. It has a topological polar surface area of 59 Ų, a heavy atom count of 23, and a complexity of 426 .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

rac Didemethyl Citalopram Hydrochloride, a derivative of Citalopram, is primarily studied for its antidepressant properties through serotonin reuptake inhibition. Preliminary trials have shown that its short-term therapeutic efficacy surpasses placebo and mianserin, aligning with amitriptyline, maprotiline, and imipramine. Despite being considered a weaker antidepressant compared to clomipramine, it demonstrates better tolerability and minimal anticholinergic effects. Its pharmacokinetics, marked by a 33-hour elimination half-life, allows for once-daily administration. Extended treatment up to one year maintains symptomatic improvement, presenting a lower relapse rate compared to fluvoxamine, fluoxetine, or imipramine (Milne & Goa, 1991).

Metabolism and Drug Interaction

Citalopram's metabolism involves N-demethylation to N-desmethylcitalopram by CYP2C19 and CYP3A4, leading to the inactive metabolite di-desmethylcitalopram. The involvement of multiple CYP enzymes suggests a reduced likelihood of drug interaction inhibition. In vitro, citalopram shows no or very moderate inhibition of CYP enzymes, a trait confirmed in vivo. Studies with various drugs (e.g., clozapine, therophylline, warfarin) indicate negligible or minimal changes in pharmacokinetics, highlighting citalopram's safety margin and low clinical significance of potential concentration changes (Brøsen & Naranjo, 2001).

Enantiomer Effects

The antidepressant activity of Citalopram is attributed to its S-enantiomer, escitalopram, with the R-enantiomer possibly inhibiting the S-enantiomer's effects. Comparative studies between escitalopram and citalopram suggest that equivalent doses of the two, containing the same amount of the S-enantiomer, show better efficacy for escitalopram. This superiority might be due to the counteractive role of the R-enantiomer present in citalopram, offering a basis for pharmacological and clinical differences observed between the two (Sánchez et al., 2004).

Safety Overview

Citalopram, with over 30 million patients prescribed in more than 70 countries, showcases a highly selective serotonin reuptake inhibition profile. Clinical trials and literature indicate its safety for treating depression with a tolerability profile consistent with other SSRIs. Common adverse effects include nausea, somnolence, and dry mouth, mainly transient and of mild to moderate severity. Importantly, citalopram does not significantly affect heart rate, risk of suicide, overdose, seizure, or arrhythmia, affirming its safety for adult depression treatment including elderly and patients with mild to moderate renal and hepatic disease (Nemeroff, 2003).

Safety And Hazards

According to the Material Safety Data Sheet, rac Didemethyl Citalopram Hydrochloride may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract .

properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDJHFUISDGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675833
Record name 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Didemethyl Citalopram Hydrochloride

CAS RN

1189694-81-2
Record name 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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